

# What is the precise molecular weight of C18:1 Ceramide-d7?

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## Compound of Interest

Compound Name: C18:1 Ceramide-d7

Cat. No.: B15555976

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## An In-depth Technical Guide to C18:1 Ceramide-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of **C18:1 Ceramide-d7**, its central role in cellular signaling, and detailed methodologies for its analysis. The information is tailored for professionals in research and drug development who are investigating the multifaceted roles of ceramides in health and disease.

### Precise Molecular Weight of C18:1 Ceramide-d7

The precise molecular weight of a molecule is a fundamental property, crucial for accurate quantification and identification in mass spectrometry-based analyses. For isotopically labeled internal standards such as **C18:1 Ceramide-d7**, this precision is paramount for reliable experimental results.

The molecular formula for **C18:1 Ceramide-d7** is  $C_{36}H_{62}D_7NO_3$ . Its precise molecular weight, calculated as the monoisotopic mass, is determined by the sum of the exact masses of the most abundant isotopes of its constituent atoms.

| Element   | Isotope            | Quantity | Precise Atomic Mass (Da) | Total Mass (Da) |
|-----------|--------------------|----------|--------------------------|-----------------|
| Carbon    | <sup>12</sup> C    | 36       | 12.000000                | 432.000000      |
| Hydrogen  | <sup>1</sup> H     | 62       | 1.007825                 | 62.485150       |
| Deuterium | <sup>2</sup> H (D) | 7        | 2.014102[1]              | 14.098714[1]    |
| Nitrogen  | <sup>14</sup> N    | 1        | 14.003074[2][3]<br>[4]   | 14.003074       |
| Oxygen    | <sup>16</sup> O    | 3        | 15.994915                | 47.984745       |
| Total     | 570.571683         |          |                          |                 |

Note: The molecular weight is often cited as approximately 570.98 g/mol , which is the formula weight calculated using the standard atomic weights of the elements (the weighted average of their natural isotopes).

## Ceramide Signaling Pathways

Ceramides are central bioactive lipids that function as signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. C18:1 ceramide, a specific species with an 18-carbon monounsaturated fatty acid chain, is involved in these critical pathways. There are three primary pathways for ceramide generation within the cell: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.

Caption: Major pathways of ceramide metabolism.

## Experimental Protocols

Accurate quantification of C18:1 ceramide is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the analysis of complex lipid mixtures. **C18:1 Ceramide-d7** serves as an ideal internal standard for these assays due to its chemical similarity to the endogenous analyte and its distinct mass.

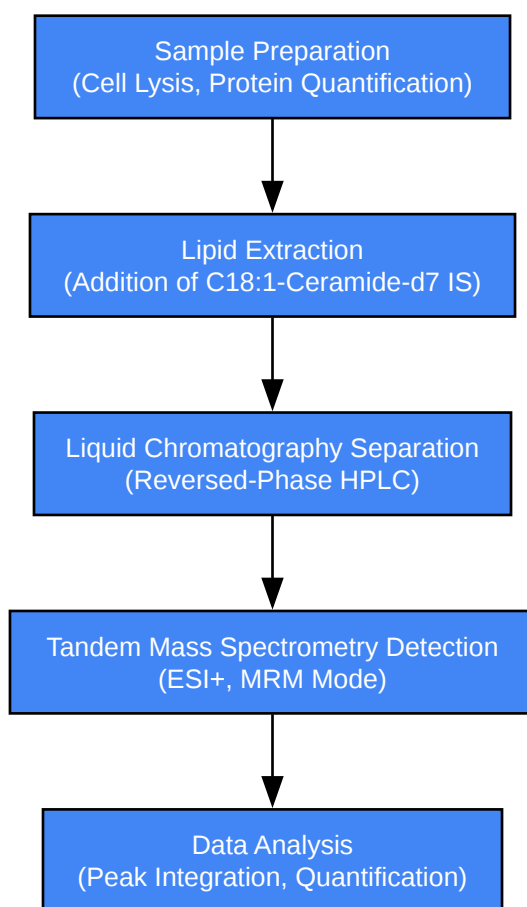
## Lipid Extraction from Cells

A common and effective method for extracting ceramides and other lipids from cellular samples is a modified Bligh-Dyer or Folch extraction.

- Cell Harvesting and Lysis:
  - Harvest cultured cells and wash with phosphate-buffered saline (PBS).
  - Lyse the cells, often by sonication, in a solvent such as methanol.
- Internal Standard Addition:
  - Add a known amount of **C18:1 Ceramide-d7** internal standard to the cell lysate. This is crucial for accurate quantification.
- Solvent Extraction:
  - Add chloroform and water to the methanol lysate to create a biphasic system (typically a final ratio of chloroform:methanol:water of 2:1:1 or similar).
  - Vortex the mixture vigorously to ensure thorough mixing and lipid extraction into the organic phase.
- Phase Separation:
  - Centrifuge the sample to achieve clear separation of the aqueous (upper) and organic (lower) phases. The lipids, including ceramides, will be in the lower chloroform phase.
- Drying and Reconstitution:
  - Carefully collect the lower organic phase and dry it under a stream of nitrogen gas.
  - Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis, such as a chloroform:methanol mixture.

## LC-MS/MS Analysis of Ceramides

The following provides a general workflow for the analysis of ceramides using LC-MS/MS.



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Caption: General experimental workflow for ceramide analysis.

#### 1. Liquid Chromatography (LC) Separation:

- Column: A reversed-phase column, such as a C18 or a more specialized column like a diphenyl column, is typically used for ceramide separation.
- Mobile Phases: A gradient elution is commonly employed using a two-solvent system. For example:
  - Mobile Phase A: Water with additives like formic acid and ammonium formate to improve ionization.
  - Mobile Phase B: An organic solvent mixture such as acetonitrile/isopropanol with similar additives.

- Gradient: The gradient starts with a higher proportion of mobile phase A and gradually increases the proportion of mobile phase B to elute the hydrophobic ceramides.

## 2. Tandem Mass Spectrometry (MS/MS) Detection:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is a common method for analyzing ceramides.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying specific molecules. In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions.
  - For C18:1 Ceramide: The precursor ion corresponds to the protonated molecule  $[M+H]^+$ . A characteristic product ion results from the fragmentation of the precursor, often corresponding to the loss of a water molecule and the sphingoid backbone.
  - For **C18:1 Ceramide-d7**: A similar transition is monitored, but the masses of the precursor and product ions will be shifted by 7 Da due to the deuterium labeling.
- Data Analysis: The peak areas of the endogenous C18:1 ceramide and the **C18:1 Ceramide-d7** internal standard are integrated. The concentration of the endogenous ceramide is then calculated by comparing the ratio of the peak areas to a standard curve.

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